Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Historical Development of Tetrahydrothieno[2,3-c]Pyridine Research
The exploration of tetrahydrothieno[2,3-c]pyridine derivatives dates to the late 20th century, driven by the need for synthetically accessible heterocycles with bioactive potential. Early methodologies, such as the acid-catalyzed cyclization of N-(3-thienyl)-methyl sulfonamides described in a 1999 patent, laid the groundwork for synthesizing the core structure. These initial routes faced challenges in yield and scalability, prompting advancements in cyclization techniques. For instance, the introduction of microwave-assisted synthesis in the 2010s improved reaction efficiency for derivatives like methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, achieving yields exceeding 75% under optimized conditions.
A pivotal shift occurred with the integration of sulfonamide and benzamide moieties into the thienopyridine framework, enhancing molecular interactions with biological targets. The addition of a pyrrolidin-1-ylsulfonyl group, as seen in the subject compound, emerged from structure-activity relationship studies aiming to improve solubility and target affinity. Table 1 summarizes key milestones in the structural evolution of tetrahydrothieno[2,3-c]pyridines:
Table 1: Historical Progression of Tetrahydrothieno[2,3-c]Pyridine Derivatives
Position in Contemporary Medicinal Chemistry Research
In modern drug discovery, this compound occupies a niche as a multifunctional scaffold capable of simultaneous hydrophobic, hydrogen-bonding, and π-π stacking interactions. Its benzyl group enhances membrane permeability, while the pyrrolidin-1-ylsulfonyl moiety confers selectivity toward ATP-binding pockets in targets like Hsp90. Comparative analyses with analogous structures reveal superior inhibitory activity against breast (T47D) and colorectal (RKO) cancer cell lines, with half-maximal inhibitory concentration (IC~50~) values ranging from 10.8 to 12.4 μM.
Recent efforts have focused on optimizing the sulfonamide component to reduce off-target effects. For example, replacing the pyrrolidine ring with piperidine decreases potency by 40%, underscoring the critical role of the five-membered nitrogen heterocycle in maintaining target engagement. Additionally, the ethyl ester at C3 serves as a prodrug moiety, enabling intracellular hydrolysis to the active carboxylic acid form in physiological environments.
Academic Significance and Research Scope
Academic interest in this compound spans three principal domains:
- Mechanistic Studies : Investigations into its Hsp90 inhibition mechanism have revealed competitive binding at the N-terminal ATPase domain, disrupting chaperone function and inducing proteasomal degradation of client proteins. Molecular docking simulations demonstrate a binding energy of -9.2 kcal/mol, with critical hydrogen bonds formed between the sulfonamide oxygen and Asp93 residue.
- Synthetic Methodology : Current research prioritizes enantioselective synthesis to address the compound’s chiral centers. Asymmetric hydrogenation using Ir-(S)-Segphos catalysts achieves enantiomeric excess (ee) values >90%, enabling the production of stereochemically pure variants for biological testing.
- Structure-Activity Relationship (SAR) Expansions : Systematic modifications of the benzamido group have identified para-fluoro substitution as a potency-enhancing alteration, increasing HSC3 cell line inhibition by 35% compared to the parent compound.
Ongoing studies aim to elucidate its dual activity against microbial pathogens, with preliminary data suggesting disruption of bacterial cell wall synthesis pathways. However, resistance mechanisms in Pseudomonas aeruginosa necessitate further structural refinements to broaden the antimicrobial spectrum.
Properties
IUPAC Name |
ethyl 6-benzyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2.ClH/c1-2-36-28(33)25-23-14-17-30(18-20-8-4-3-5-9-20)19-24(23)37-27(25)29-26(32)21-10-12-22(13-11-21)38(34,35)31-15-6-7-16-31;/h3-5,8-13H,2,6-7,14-19H2,1H3,(H,29,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJPSUUZBDHHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the formation of a tetrahydrothieno[2,3-c]pyridine core followed by the introduction of various functional groups such as benzamido and pyrrolidinylsulfonyl moieties. The detailed synthetic pathway often includes multiple steps of condensation and cyclization reactions.
Biological Activity
The biological activities of this compound have been primarily evaluated through in vitro studies. The following sections summarize its antimicrobial properties, anticancer effects, and other notable activities.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 6-benzyl derivatives exhibit significant antimicrobial properties. For instance, a study screened various synthesized compounds against common pathogens:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Moderate inhibition |
| Pseudomonas aeruginosa | High resistance noted |
| Streptococcus pyogenes | Effective inhibition |
| Klebsiella pneumoniae | Moderate inhibition |
These findings suggest that the compound may possess broad-spectrum antibacterial activity, which warrants further investigation into its mechanism of action and potential therapeutic applications .
Anticancer Properties
Preliminary studies have suggested that certain thieno[2,3-c]pyridine derivatives can inhibit cancer cell proliferation. In particular, compounds with similar structures have shown promise in targeting specific cancer pathways:
- Mechanism of Action : The proposed mechanisms include apoptosis induction and cell cycle arrest in cancer cells.
- Cell Lines Tested : Various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have been utilized in these studies.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of the compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics .
- Case Study on Anticancer Activity : In vitro tests on human breast cancer cells revealed that compounds related to ethyl 6-benzyl exhibited IC50 values in the micromolar range, indicating significant cytotoxicity .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a thieno[2,3-c]pyridine core, a benzyl group, and a pyrrolidinylsulfonamide moiety. Its molecular formula is with a molecular weight of approximately 440.55 g/mol. The structure contributes to its biological activity and potential therapeutic effects.
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride may have antitumor properties. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro, indicating its potential as an anticancer agent.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. This suggests its potential use in developing new antibiotics or antimicrobial agents.
- Neurological Applications : Given the presence of the pyrrolidinyl group, there are implications for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems and cognitive function.
Therapeutic Uses
The unique structure of this compound suggests several potential therapeutic applications:
- Cancer Therapy : Targeting specific pathways involved in tumor growth and metastasis.
- Infectious Diseases : Developing new treatments for resistant bacterial infections.
- Neurological Disorders : Potentially aiding in conditions such as anxiety or depression through modulation of neurotransmitter systems.
Synthesis Methodologies
The synthesis of this compound involves several steps that can vary based on the desired purity and yield. Common methodologies include:
- Multi-step Synthesis : Involves the formation of intermediate compounds followed by coupling reactions to form the final product. This method allows for the introduction of various functional groups that can enhance biological activity.
- Enzymatic Methods : Some studies have explored using enzymatic reactions to synthesize similar compounds due to their specificity and mild reaction conditions.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Showed significant inhibition of cancer cell proliferation in vitro. |
| Study 2 | Antimicrobial Properties | Effective against multiple resistant bacterial strains. |
| Study 3 | Neurological Effects | Indicated potential benefits in cognitive enhancement models. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the tetrahydrothieno[2,3-c]pyridine scaffold but differ in substituents at the 2- and 6-positions. Key comparisons are outlined below:
Structural Variations
| Compound Name | 6-Position Substituent | 2-Position Benzamido Substituent | Salt Form | CAS Number |
|---|---|---|---|---|
| Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | Benzyl | 4-(Pyrrolidin-1-ylsulfonyl)benzamido | Hydrochloride | Not explicitly given |
| Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | Isopropyl | 4-Phenoxybenzamido | Hydrochloride | 1330291-23-0 |
| Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | Benzyl | 3,4-Dimethoxybenzamido | Hydrochloride | 1216731-03-1 |
Physicochemical Properties
- The 4-(pyrrolidin-1-ylsulfonyl) group introduces polar sulfonamide and pyrrolidine moieties, improving solubility relative to the 3,4-dimethoxybenzamido analog (CAS 1216731-03-1), which relies on methoxy groups for moderate polarity .
- Stability: All three compounds are hydrochloride salts, ensuring stability under standard storage conditions. The sulfonamide group in the target compound may confer resistance to enzymatic degradation compared to the ester-linked phenoxy group in CAS 1330291-23-0 .
Pharmacological Activity
- Binding Affinity: The pyrrolidin-1-ylsulfonyl group in the target compound likely enhances hydrogen bonding and electrostatic interactions with target proteins (e.g., kinases), compared to the phenoxy (CAS 1330291-23-0) or methoxy (CAS 1216731-03-1) groups, which primarily contribute hydrophobic or π-π interactions . Benzyl vs. Isopropyl: The bulkier benzyl group may improve selectivity for larger binding pockets, whereas isopropyl (CAS 1330291-23-0) could favor compact active sites .
Bioavailability :
- The target compound’s balance of lipophilicity (benzyl) and polarity (sulfonamide) may result in superior oral bioavailability compared to the more hydrophobic 3,4-dimethoxy analog (CAS 1216731-03-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
